molecular formula C5H12OSi B100151 Trimethyl(oxiran-2-yl)silane CAS No. 16722-09-1

Trimethyl(oxiran-2-yl)silane

Cat. No. B100151
CAS RN: 16722-09-1
M. Wt: 116.23 g/mol
InChI Key: OANIPHLJXOOCID-UHFFFAOYSA-N
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Description

Trimethyl(oxiran-2-yl)silane is a silicon-based compound that is of interest in various chemical syntheses, including the development of silicon-containing drugs and materials. While the provided papers do not directly discuss trimethyl(oxiran-2-yl)silane, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader category of silicon-based chemicals that trimethyl(oxiran-2-yl)silane belongs to.

Synthesis Analysis

The synthesis of related silicon-containing compounds involves multi-step processes starting from simpler silicon compounds. For instance, (2-halogeno-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silanes were prepared from allylchlorodimethylsilane, indicating that halogenated pyridyl groups can be introduced to silicon-based epoxides . This suggests that similar methodologies could potentially be applied to the synthesis of trimethyl(oxiran-2-yl)silane.

Molecular Structure Analysis

The molecular structure of silicon-containing compounds is often characterized using techniques such as NMR and elemental analyses. For example, compounds 1a and 1b in the first paper were characterized using these methods, providing detailed information about their structure . This level of analysis is crucial for confirming the identity and purity of synthesized compounds, including trimethyl(oxiran-2-yl)silane.

Chemical Reactions Analysis

Silicon-containing compounds can participate in a variety of chemical reactions. The second paper describes the synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, which involves substitution reactions . This demonstrates the reactivity of silicon compounds with different functional groups, which is relevant for understanding the chemical behavior of trimethyl(oxiran-2-yl)silane.

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-containing compounds can be quite diverse. The third paper discusses the UV laser-induced gas-phase polymerization of a trimethylsiloxy-substituted compound, which leads to the formation of a polymeric material . Additionally, the autoxidation of tris(trimethylsilyl)silane at ambient temperature to form a specific product via a free-radical chain mechanism is described in the fourth paper . These studies highlight the reactivity of silicon compounds with oxygen and the potential for forming complex structures, which are important considerations for trimethyl(oxiran-2-yl)silane.

Safety And Hazards

Trimethyl(oxiran-2-yl)silane is a highly flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

trimethyl(oxiran-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIPHLJXOOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(oxiran-2-yl)silane

CAS RN

16722-09-1
Record name (Trimethylsilyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYLOXIRANYLSILANE
Source DTP/NCI
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Record name trimethyl(oxiran-2-yl)silane
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Record name (Trimethylsilyl)oxirane
Source FDA Global Substance Registration System (GSRS)
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